molecular formula C19H18N4O2 B2498563 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea CAS No. 1021050-93-0

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Cat. No. B2498563
CAS RN: 1021050-93-0
M. Wt: 334.379
InChI Key: VBWLUCODQWOFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea involves complex reactions that contribute to the development of cardio-active agents and other biological activities. The process often includes the use of specific moieties and intermediates that facilitate the creation of the desired compound. For example, the synthesis and utilization of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in developing cardio-active pyridazinone derivatives highlight the complexity and significance of such synthetic approaches (Imran & Abida, 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the functionality and reactivity of a compound. It involves the examination of the spatial arrangement of atoms within a molecule and how this arrangement affects its chemical behavior. Studies on related compounds provide insights into how molecular structure influences biological activity, highlighting the importance of structural considerations in the development of pharmaceutical agents.

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea are influenced by its unique molecular structure. The urea moiety in particular plays a critical role in the compound's reactivity and interaction with biological targets. Ureas are known for their hydrogen bonding capabilities, which make them significant in drug-target interactions (Jagtap et al., 2017).

Scientific Research Applications

Synthesis and Evaluation in Heterocyclic Compounds

  • Antioxidant Activity : The compound, through its derivatives, has been involved in studies exploring antioxidant activities. For example, derivatives of dihydropyrimidinones, synthesized using urea, have been evaluated for their antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

  • Antimicrobial and Anticancer Properties : Derivatives of the compound have been synthesized and evaluated for antimicrobial activities. Furthermore, certain urea derivatives have shown potential in anticancer investigations, highlighting the compound's relevance in pharmacological research (Rani, Praveena, Spoorthy, & Ravindranath, 2014); (Mustafa, Perveen, & Khan, 2014).

  • Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized for research in heterocyclic chemistry. This includes the development of various derivatives, contributing to advancements in organic chemistry and materials science (Gein et al., 2009); (Fesenko & Shutalev, 2012).

  • Molecular Rearrangement Studies : Research on 1-substituted ureas, including derivatives of the subject compound, has provided insights into molecular rearrangement, offering valuable information for the field of organic chemistry (Klásek, Lyčka, & Holčapek, 2007).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of novel heterocycles, demonstrating its versatility in organic synthesis. Such applications are critical for developing new materials and pharmaceuticals (Dawle, Mathapati, Bondge, & Momin, 2012).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The compound and its derivatives have been the subject of crystallographic studies, helping to understand their molecular structure and properties. This is essential for material science and pharmacology (Dadou et al., 2019).

  • NMR Spectroscopy for Complex Structures : The compound has been involved in advanced NMR spectroscopy studies to elucidate complex molecular structures, which is crucial for understanding chemical reactions and interactions (Pollesello & Nore, 2003).

Advanced Pharmaceutical Research

  • Potential Anticancer Agents : Some derivatives of the compound have shown potential as anticancer agents, indicating its significance in medical and pharmaceutical research (Gaudreault, Lacroix, Pagé, & Joly, 1988); (Feng et al., 2020).

  • Synthesis of PI3 Kinase Inhibitors : Derivatives of the compound have been synthesized as active metabolites of potent PI3 kinase inhibitors, contributing to cancer therapy research (Chen et al., 2010).

properties

IUPAC Name

1-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-3-7-15(8-4-13)20-19(25)21-16-9-5-14(6-10-16)17-11-12-18(24)23(2)22-17/h3-12H,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLUCODQWOFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.